molecular formula C12H14F4O B12843334 o-sec-Butyl-alpha,alpha,beta,beta-tetrafluorophenetole CAS No. 28202-34-8

o-sec-Butyl-alpha,alpha,beta,beta-tetrafluorophenetole

Cat. No.: B12843334
CAS No.: 28202-34-8
M. Wt: 250.23 g/mol
InChI Key: SMCZQFGFHZYFQG-UHFFFAOYSA-N
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Description

o-sec-Butyl-alpha,alpha,beta,beta-tetrafluorophenetole: is a chemical compound with the molecular formula C12H14F4O and a molecular weight of 250.23 g/mol . It is characterized by the presence of a butyl group and a tetrafluorophenetole moiety, making it a unique fluorinated ether.

Preparation Methods

The synthesis of o-sec-Butyl-alpha,alpha,beta,beta-tetrafluorophenetole involves several steps. One common synthetic route includes the reaction of 1,1,2,2-tetrafluoroethanol with o-sec-butylphenol under specific conditions to form the desired product . The reaction typically requires a catalyst and controlled temperature to ensure high yield and purity. Industrial production methods may involve similar steps but on a larger scale, with optimizations for cost-effectiveness and efficiency.

Chemical Reactions Analysis

o-sec-Butyl-alpha,alpha,beta,beta-tetrafluorophenetole can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as or .

    Reduction: Reduction reactions may involve reagents like or .

    Substitution: Nucleophilic substitution reactions can occur, especially at the fluorinated positions, using reagents like or .

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

o-sec-Butyl-alpha,alpha,beta,beta-tetrafluorophenetole has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of fluorinated compounds.

    Biology: Its unique structure makes it a candidate for studying interactions with biological molecules.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which o-sec-Butyl-alpha,alpha,beta,beta-tetrafluorophenetole exerts its effects involves interactions with molecular targets such as enzymes or receptors. The fluorinated groups can enhance binding affinity and selectivity, influencing the compound’s activity. The exact pathways depend on the specific application and target.

Comparison with Similar Compounds

Similar compounds to o-sec-Butyl-alpha,alpha,beta,beta-tetrafluorophenetole include:

  • 1,1,2,2-Tetrafluoroethoxybenzene
  • o-sec-Butylphenol
  • Tetrafluorophenetole derivatives

Compared to these compounds, this compound is unique due to the combination of the butyl group and the tetrafluorophenetole moiety, which imparts distinct chemical and physical properties.

Properties

CAS No.

28202-34-8

Molecular Formula

C12H14F4O

Molecular Weight

250.23 g/mol

IUPAC Name

1-butan-2-yl-2-(1,1,2,2-tetrafluoroethoxy)benzene

InChI

InChI=1S/C12H14F4O/c1-3-8(2)9-6-4-5-7-10(9)17-12(15,16)11(13)14/h4-8,11H,3H2,1-2H3

InChI Key

SMCZQFGFHZYFQG-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C1=CC=CC=C1OC(C(F)F)(F)F

Origin of Product

United States

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